Home > Products > Screening Compounds P49786 > Vofopitant dihydrochloride
Vofopitant dihydrochloride - 168266-51-1

Vofopitant dihydrochloride

Catalog Number: EVT-445804
CAS Number: 168266-51-1
Molecular Formula: C21H25Cl2F3N6O
Molecular Weight: 505.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vofopitant dihydrochloride, also known by its developmental code GR 205171, is a potent and selective antagonist of the neurokinin 1 receptor. It is primarily researched for its potential applications in treating nausea and vomiting associated with chemotherapy, radiotherapy, and surgery. The compound has garnered attention due to its high affinity for the neurokinin 1 receptor, which plays a significant role in the emetic response.

Source and Classification

Vofopitant dihydrochloride is classified as a small molecule drug and is recognized under the Chemical Abstracts Service registry number 168266-51-1. It is characterized as a piperidinamine derivative with a molecular formula of C21H23F3N6O and a molar mass of 505.36 g/mol. The compound is typically presented as an off-white to yellowish solid with a purity of at least 95% .

Synthesis Analysis

Methods and Technical Details

The synthesis of Vofopitant dihydrochloride involves multiple steps that include the formation of key intermediates through various chemical reactions. Although specific synthetic pathways are not detailed in the available literature, it generally includes:

  1. Formation of the Piperidine Ring: Utilizing piperidine derivatives as starting materials.
  2. Substitution Reactions: Introducing functional groups such as methoxy and trifluoromethyl groups onto aromatic rings.
  3. Salt Formation: Converting the free base form into its dihydrochloride salt to enhance solubility and stability.

The synthesis may require advanced techniques such as chromatography for purification and characterization methods like nuclear magnetic resonance spectroscopy to confirm the structure .

Molecular Structure Analysis

Structure and Data

Vofopitant dihydrochloride features a complex molecular structure characterized by several functional groups:

  • Core Structure: A piperidine ring fused with aromatic systems.
  • Functional Groups: Includes methoxy, trifluoromethyl, and other substituents that contribute to its pharmacological properties.

The InChIKey for Vofopitant dihydrochloride is XILNRORTJVDYRH-HKUYNNGSSA-N, which provides a unique identifier for chemical substances in databases. Its three-dimensional structure can be visualized using molecular modeling software, which aids in understanding its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Vofopitant dihydrochloride can participate in various chemical reactions typical of amines and aromatic compounds:

  • Nucleophilic Substitution: The presence of electron-withdrawing groups like trifluoromethyl enhances nucleophilicity at certain positions on the aromatic ring.
  • Salt Formation: Reacting the base form with hydrochloric acid to yield Vofopitant dihydrochloride.

These reactions are essential for modifying the compound's properties for specific applications in medicinal chemistry .

Mechanism of Action

Process and Data

Vofopitant dihydrochloride acts primarily as an antagonist at the neurokinin 1 receptor, which is involved in mediating pain, anxiety, and emesis (vomiting). Its mechanism includes:

  1. Binding Affinity: Vofopitant exhibits high binding affinity for the neurokinin 1 receptor, with pKi values reported at 9.5 in rat membranes and 10.6 in human membranes.
  2. Inhibition of Substance P: By blocking the action of substance P—an endogenous peptide that activates neurokinin receptors—Vofopitant effectively reduces nausea and vomiting responses.

This mechanism positions Vofopitant as a potential therapeutic agent for managing emesis in clinical settings .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Off-white to yellowish solid.
  • Solubility: Soluble in water due to its salt form.

Chemical Properties

  • Molecular Weight: 505.36 g/mol
  • Stability: Generally stable under normal laboratory conditions but should be stored away from light and moisture.

These properties are crucial for determining the handling, storage, and formulation of Vofopitant dihydrochloride in research applications .

Applications

Scientific Uses

Vofopitant dihydrochloride has been investigated primarily for its anti-emetic properties:

  • Chemotherapy-Induced Nausea: Clinical trials have explored its efficacy in preventing nausea associated with cancer treatment.
  • Postoperative Nausea: Studies have assessed its potential to mitigate nausea following surgical procedures.
  • Research Tool: It serves as a valuable tool in neuroscience research to explore neurokinin signaling pathways.

Despite promising results, further studies are needed to fully establish its clinical efficacy across various indications .

Introduction to Vofopitant Dihydrochloride

Nomenclature and Chemical Identity

Vofopitant dihydrochloride is systematically identified as (2S,3S)-N-[[2-Methoxy-5-[5-(trifluoromethyl)-1H-tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine dihydrochloride. Its chemical formula is C₂₁H₂₅Cl₂F₃N₆O, corresponding to a molecular weight of 505.36 g/mol [1] [5] [8]. This compound is a salt form of the free base vofopitant (previously designated GR205171 or GR 205171A), with the dihydrochloride moiety enhancing stability and solubility [1] [5]. The CAS registry number 168266-51-1 uniquely identifies the dihydrochloride salt, while the free base is registered under CAS 168266-90-8 [8] [9].

Structurally, vofopitant features two chiral centers, adopting an (2S,3S) absolute configuration critical for its biological activity [9]. Key structural components include:

  • A 2-phenylpiperidine scaffold
  • A methoxyphenylmethyl linker
  • A 1-(trifluoromethyl)-1H-tetrazolyl moiety at the 5-position [3] [9]

Table 1: Chemical Identifiers of Vofopitant Dihydrochloride

PropertyValue
IUPAC Name(2S,3S)-N-[[2-Methoxy-5-[5-(trifluoromethyl)-1H-tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine dihydrochloride
Molecular FormulaC₂₁H₂₅Cl₂F₃N₆O
Molecular Weight (g/mol)505.36
CAS Number (salt)168266-51-1
CAS Number (free base)168266-90-8
SMILES Notation[Cl-].[Cl-].COc1ccc(cc1CN[C@@H]1CCCN[C@@H]1c1ccccc1)-n1nnnc1C(F)(F)F
AppearanceWhite to off-white or yellowish solid
SolubilitySoluble in DMSO (>65 mM) [1] [5] [8]

Historical Development and Pharmacological Classification

Vofopitant emerged from intensive neurokinin receptor antagonist research initiated in the 1990s, spearheaded by GlaxoSmithKline (then Glaxo Wellcome) under the internal code GR205171A [1] [2]. Early pharmacological characterization demonstrated its potent and selective antagonism of the human neurokinin-1 receptor, distinguishing it from peptide-derived antagonists plagued by poor bioavailability and metabolic instability [1] [6]. Preclinical studies established its orally bioavailable profile and significant broad-spectrum antiemetic effects across animal models [1] [5].

Clinically, vofopitant advanced to Phase II trials for central nervous system disorders, including:

  • Primary insomnia: Exploiting substance P's role in stress responses and arousal modulation
  • Post-traumatic stress disorder: Targeting neurokinin-1 receptors implicated in fear conditioning and anxiety pathways
  • Bipolar disorder: Investigating potential mood-stabilizing effects [2] [9]

Despite demonstrating adequate safety profiles in Phase I studies, development for these indications was discontinued due to insufficient therapeutic efficacy in controlled trials [9]. A trial for bipolar disorder was terminated prematurely due to slow patient recruitment [9]. Nevertheless, vofopitant remains pharmacologically classified as a highly selective tachykinin neurokinin-1 receptor antagonist with research applications in neuroscience and emesis control [1] [3].

Role of Neurokinin-1 Receptor Antagonism in Modern Therapeutics

Neurokinin-1 receptor antagonism represents a mechanistically distinct approach for modulating physiological processes mediated by substance P, the primary endogenous ligand. Substance P binds preferentially to neurokinin-1 receptors, activating pathways involved in neurogenic inflammation, pain transmission, and emesis signaling [4] [6]. Vofopitant dihydrochloride exhibits exceptional binding affinity across species, with pKᵢ values of 10.6 (human), 9.5 (rat), and 9.8 (ferret) neurokinin-1 receptors, translating to sub-nanomolar potency [3] [5]. Critically, it displays negligible activity at neurokinin-2, neurokinin-3, serotonin, dopamine, or histamine receptors at therapeutic concentrations, ensuring target specificity [3] [5].

The therapeutic significance of neurokinin-1 antagonism includes:

  • Antiemetic Applications: Substance P amplifies emetic signals within the brainstem's vomiting center, particularly during the delayed phase (24-120 hours post-trigger). Neurokinin-1 antagonists like vofopitant inhibit substance P binding in the nucleus tractus solitarius and area postrema, effectively blocking both acute and delayed emesis pathways [4] [6]. This mechanistic advantage surpasses serotonin 5-HT₃ receptor antagonists, which primarily mitigate acute-phase emesis [4].

  • Central Nervous System Modulation: Preclinical evidence indicates neurokinin-1 antagonists modulate limbic system activity, influencing emotional processing and stress responses. Vofopitant demonstrated anxiolytic-like effects in gerbil models of fear-potentiated startle, supporting its investigation for stress-related disorders [2] [9]. Positron emission tomography studies confirm its ability to cross the blood-brain barrier and occupy central neurokinin-1 receptors [4].

  • Emerging Therapeutic Repurposing: Preclinical data supports neurokinin-1 antagonism in traumatic brain injury management. Antagonists restore blood-brain barrier integrity, reduce cerebral edema, and improve functional outcomes in animal models by mitigating substance P-driven neuroinflammation [7]. Vofopitant's physicochemical profile—particularly its balanced lipophilicity and aqueous solubility—makes it a candidate for intravenous formulation in acute neuroinflammatory conditions [7].

Table 2: Comparative Therapeutic Applications of Select Neurokinin-1 Antagonists

AgentApproved IndicationsInvestigational UsesKey Differentiator
AprepitantCINV, PONVNone approvedFirst-in-class; prodrug required for IV use
RolapitantDelayed CINVNoneUltra-long half-life (180 hours)
VofopitantNone (discontinued)Traumatic brain injury, neuroinflammationHigh CNS penetration; oral bioavailability
NetupitantCINV (combined with palonosetron)NoneFixed-combination with 5-HT₃ antagonist [4] [6] [7]

The discontinuation of vofopitant for psychiatric indications does not negate its utility as a pharmacological tool. Its well-characterized binding kinetics, species cross-reactivity data, and established efficacy in emesis models continue to inform neurokinin-1 receptor research and the development of next-generation antagonists [1] [3] [5]. Current investigations focus on repurposing it for conditions where neurogenic inflammation exacerbates pathology, leveraging its ability to penetrate the CNS and modulate neuroimmune cascades [7].

Properties

CAS Number

168266-51-1

Product Name

Vofopitant dihydrochloride

IUPAC Name

(2S,3S)-N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride

Molecular Formula

C21H25Cl2F3N6O

Molecular Weight

505.4 g/mol

InChI

InChI=1S/C21H23F3N6O.2ClH/c1-31-18-10-9-16(30-20(21(22,23)24)27-28-29-30)12-15(18)13-26-17-8-5-11-25-19(17)14-6-3-2-4-7-14;;/h2-4,6-7,9-10,12,17,19,25-26H,5,8,11,13H2,1H3;2*1H/t17-,19-;;/m0../s1

InChI Key

YVNRXILPJNISEM-FFUVTKDNSA-N

SMILES

COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CNC3CCCNC3C4=CC=CC=C4.Cl.Cl

Synonyms

GR205171A
substance P (6-11), Tyr(6)-D-Phe(7)-D-His(9)-
Tyr(6)-D-Phe(7)-D-His(9)-substance P (6-11)

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CNC3CCCNC3C4=CC=CC=C4.Cl.Cl

Isomeric SMILES

COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.